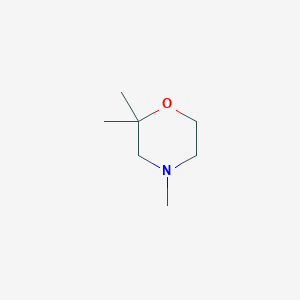![molecular formula C6H7N3O2S B120793 N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 150215-32-0](/img/structure/B120793.png)
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide, also known as OTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner.
Wirkmechanismus
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects on biological systems by interacting with specific molecular targets. One of the primary targets of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide disrupts the balance of reactive oxygen species in cells, leading to oxidative stress and ultimately, apoptosis.
Biochemische Und Physiologische Effekte
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is its specificity for certain molecular targets. This allows researchers to study the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on specific biological systems, without the risk of off-target effects. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is its potential toxicity at high concentrations. Careful dose-response studies must be conducted to ensure that N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide is used at safe and effective concentrations.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide. One area of interest is in the development of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide-based therapies for cancer and other diseases. Researchers are also studying the potential of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide as a tool for studying cellular redox balance and oxidative stress. Additionally, there is interest in studying the effects of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide on other molecular targets, and in developing new derivatives of N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide with enhanced specificity and efficacy. Overall, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide represents a promising area of research with a wide range of potential applications in scientific research and medicine.
Synthesemethoden
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of thiocarbohydrazide with ethyl acrylate, followed by the addition of acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 2-oxoethyl isothiocyanate with hydrazine hydrate, or the reaction of 2-oxoethyl isothiocyanate with thioacetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
150215-32-0 |
|---|---|
Produktname |
N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
Molekularformel |
C6H7N3O2S |
Molekulargewicht |
185.21 g/mol |
IUPAC-Name |
N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C6H7N3O2S/c1-4(11)7-6-8-5(2-3-10)9-12-6/h3H,2H2,1H3,(H,7,8,9,11) |
InChI-Schlüssel |
CSGUEGTXNSXMRL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
Kanonische SMILES |
CC(=O)NC1=NC(=NS1)CC=O |
Synonyme |
Acetamide, N-[3-(2-oxoethyl)-1,2,4-thiadiazol-5-yl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















